molecular formula C16H23N3O2 B5637963 8-[3-(4-methyl-1H-pyrazol-1-yl)propyl]-8-azaspiro[4.5]decane-7,9-dione

8-[3-(4-methyl-1H-pyrazol-1-yl)propyl]-8-azaspiro[4.5]decane-7,9-dione

Cat. No. B5637963
M. Wt: 289.37 g/mol
InChI Key: OMFBGVSUPNDFSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Research into similar azaspiro[4.5]decane-1,3-dione derivatives has demonstrated diverse synthetic approaches. For example, compounds with varying affinities for serotonin receptors have been synthesized by attaching different alkyl and arylpiperazinyl groups to the azaspiro[4.5]decane dione scaffold (Obniska et al., 2006). These syntheses often involve multi-step reactions, starting from basic cyclic and acyclic compounds, to achieve the desired structural complexity and functional group diversity.

Molecular Structure Analysis

The molecular structure of azaspiro decane diones and their derivatives, including conformational aspects, has been analyzed through methods like X-ray diffraction. For instance, studies have shown that variations in the substituents attached to the azaspiro framework can significantly affect the compound's conformation and, consequently, its biological activity (Żesławska et al., 2017).

Chemical Reactions and Properties

Azaspiro decane diones engage in various chemical reactions, reflecting their versatile chemical properties. Their reactivity has been explored in the context of synthesizing biologically active molecules, where their ability to undergo reactions like bromocyclization indicates their potential as intermediates in the production of complex organic compounds (He & Qiu, 2017).

Physical Properties Analysis

The physical properties of azaspiro decane dione derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in drug formulation. These properties are influenced by the molecular structure and substituents. Detailed studies on derivatives like "8-tert-butyl-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]decane-2,10-dione" have provided insights into how the spiro framework and substituents impact these physical characteristics (Żesławska et al., 2017).

Chemical Properties Analysis

The chemical properties, such as reactivity towards nucleophiles or electrophiles, stability under various conditions, and the ability to participate in specific chemical reactions, are fundamental for understanding the behavior of azaspiro decane dione derivatives in biological systems. Studies involving oxidative spiro-bromocyclization highlight the reactive nature and potential synthetic utility of these compounds (He & Qiu, 2017).

Safety and Hazards

The safety and hazards of a specific compound depend on its structure and usage. For example, some pyrazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Future Directions

The future directions in the field of pyrazole research involve the development of new synthetic techniques and the exploration of their biological activity . Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

properties

IUPAC Name

8-[3-(4-methylpyrazol-1-yl)propyl]-8-azaspiro[4.5]decane-7,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c1-13-11-17-18(12-13)7-4-8-19-14(20)9-16(10-15(19)21)5-2-3-6-16/h11-12H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMFBGVSUPNDFSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CCCN2C(=O)CC3(CCCC3)CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[3-(4-methyl-1H-pyrazol-1-yl)propyl]-8-azaspiro[4.5]decane-7,9-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.